3-chlorobutanoyl Chloride
Overview
Description
3-Chlorobutanoyl Chloride is an organic compound with the molecular formula C₄H₆Cl₂O. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a carbonyl group and a chlorine atom, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobutanoyl Chloride can be synthesized through several methods. One common method involves the reaction of 3-chlorobutyric acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobutanoyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-chlorobutyric acid and hydrochloric acid.
Reduction: The compound can be reduced to 3-chlorobutanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
3-Chlorobutyric Acid: Formed from hydrolysis
3-Chlorobutanol: Formed from reduction
Scientific Research Applications
3-Chlorobutanoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the modification of biomolecules, such as the acylation of proteins and peptides.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients and drug delivery systems.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 3-Chlorobutanoyl Chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the acylation of the nucleophile. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing chlorine atom. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropionyl Chloride: Similar in structure but with one less carbon atom.
4-Chlorobutanoyl Chloride: Similar in structure but with the chlorine atom on the fourth carbon.
3-Bromobutanoyl Chloride: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness
3-Chlorobutanoyl Chloride is unique due to its specific reactivity profile, which is influenced by the position of the chlorine atom and the length of the carbon chain. This makes it particularly useful in certain synthetic applications where other acyl chlorides may not be as effective .
Properties
IUPAC Name |
3-chlorobutanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c1-3(5)2-4(6)7/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATANUYPSKXKEDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457508 | |
Record name | Butanoyl chloride, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951-11-7 | |
Record name | Butanoyl chloride, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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